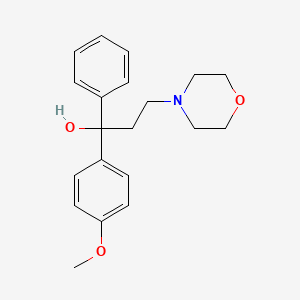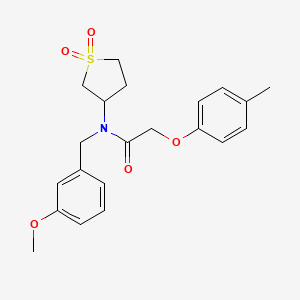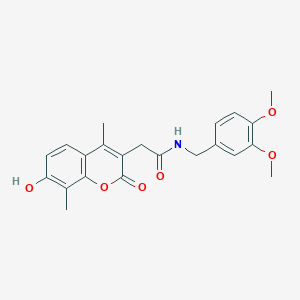![molecular formula C22H23N5O2S B11399538 N-(2-methoxyphenyl)-3'-phenylspiro[cyclopentane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide](/img/structure/B11399538.png)
N-(2-methoxyphenyl)-3'-phenylspiro[cyclopentane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-3’-phenylspiro[cyclopentane-1,6’-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7’-carboxamide is a complex heterocyclic compound that combines several functional groups and ring systems. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a spirocyclic framework and a triazolo-thiadiazine core. These features contribute to its biological activity and make it a subject of interest in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-3’-phenylspiro[cyclopentane-1,6’-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7’-carboxamide typically involves multiple steps:
Formation of the Triazolo-Thiadiazine Core: This step often starts with the reaction of 4-amino-5-mercapto-1,2,4-triazole with an appropriate aldehyde or ketone to form the triazolo-thiadiazine ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the triazolo-thiadiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products of these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-methoxyphenyl)-3’-phenylspiro[cyclopentane-1,6’-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7’-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies exploring enzyme inhibition, particularly targeting enzymes like carbonic anhydrase and cholinesterase.
Chemical Research: The compound serves as a model for studying the reactivity and stability of spirocyclic and heterocyclic systems.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolo-thiadiazine core can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt various biological pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds share the triazolo-thiadiazine core but differ in their substituents, affecting their biological activity and specificity.
Spirocyclic Compounds: Other spirocyclic compounds with different ring systems can be compared based on their structural features and biological activities.
Uniqueness
N-(2-methoxyphenyl)-3’-phenylspiro[cyclopentane-1,6’-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7’-carboxamide is unique due to its combination of a spirocyclic structure with a triazolo-thiadiazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C22H23N5O2S |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-3-phenylspiro[5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1'-cyclopentane]-7-carboxamide |
InChI |
InChI=1S/C22H23N5O2S/c1-29-17-12-6-5-11-16(17)23-20(28)18-22(13-7-8-14-22)26-27-19(24-25-21(27)30-18)15-9-3-2-4-10-15/h2-6,9-12,18,26H,7-8,13-14H2,1H3,(H,23,28) |
InChI Key |
INLKIOXCNGFINI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2C3(CCCC3)NN4C(=NN=C4S2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-ethyl-4-methyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one](/img/structure/B11399458.png)
![4-[3-ethoxy-4-(pentyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11399479.png)
![2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B11399488.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B11399507.png)
![Ethyl 4-{[(3-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B11399509.png)
![N-(5-chloro-2-methylphenyl)-3-ethyl-6-(4-ethylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11399513.png)



![N-cyclopentyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11399553.png)
![3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11399554.png)


